Methyl 2-amino-2-(oxolan-3-yl)acetate
Overview
Description
Methyl 2-amino-2-(oxolan-3-yl)acetate is a chemical compound with the molecular formula C7H13NO3 It is known for its unique structure, which includes an oxolane ring and an amino group attached to an acetate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2-amino-2-(oxolan-3-yl)acetate can be synthesized through several synthetic routes. One common method involves the reaction of oxolane derivatives with amino acids under specific conditions. The reaction typically requires a catalyst and is carried out in an organic solvent at elevated temperatures. The product is then purified through recrystallization or chromatography techniques.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of automated systems ensures precise control over reaction conditions, leading to higher yields and purity of the final product. Industrial production also emphasizes safety measures and environmental considerations to minimize waste and emissions.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-amino-2-(oxolan-3-yl)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxolane ring to a more saturated form.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of substituted amino esters.
Scientific Research Applications
Methyl 2-amino-2-(oxolan-3-yl)acetate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research explores its potential as a precursor for pharmaceutical compounds.
Industry: It is utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 2-amino-2-(oxolan-3-yl)acetate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. The oxolane ring provides stability and rigidity to the compound, enhancing its binding affinity to target sites. These interactions can modulate various biochemical pathways, leading to potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-amino-2-(oxolan-2-yl)acetate
- Methyl 2-amino-2-(tetrahydrofuran-3-yl)acetate
Uniqueness
Methyl 2-amino-2-(oxolan-3-yl)acetate is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and binding affinities, making it a valuable compound for targeted research and applications.
Biological Activity
Methyl 2-amino-2-(oxolan-3-yl)acetate is a compound of significant interest in medicinal chemistry and pharmacology due to its potential biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and applications based on existing research findings.
Chemical Structure and Properties
This compound features a five-membered oxolane ring, an amino group, and an ester functional group. Its molecular formula is , and it has a molecular weight of approximately 143.18 g/mol. The structural characteristics allow for various chemical modifications that enhance its utility in biological applications.
The biological activity of this compound is primarily attributed to its ability to interact with specific biomolecules. The amino group can form hydrogen bonds with target proteins, influencing their conformation and activity. Additionally, the oxolane ring contributes to the compound's stability and enhances its binding affinity to various receptors and enzymes.
Key Interactions
- Enzyme Modulation: The compound may modulate enzyme activities, particularly those involved in neurotransmitter systems, suggesting potential roles in cognitive enhancement or neuroprotection.
- Neuroprotective Effects: Preliminary studies indicate that it may mitigate oxidative stress and inflammation in neural tissues, which could be beneficial in treating neurodegenerative diseases.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities:
Biological Activity | Description |
---|---|
Neuroprotective | Potential to protect neurons from damage due to oxidative stress. |
Enzyme Inhibition | May inhibit specific enzymes involved in neurotransmitter metabolism. |
Cognitive Enhancement | Suggested role in enhancing cognitive functions through modulation of neurotransmitter systems. |
Case Studies and Research Findings
- Neuroprotective Study : A study investigated the effects of this compound on neuronal cell cultures subjected to oxidative stress. Results indicated a significant reduction in cell death compared to control groups, suggesting its potential as a neuroprotective agent.
- Enzyme Interaction : Another research effort focused on the compound's interaction with acetylcholinesterase (AChE), an enzyme critical for neurotransmitter regulation. The compound demonstrated competitive inhibition, indicating its potential utility in treating conditions like Alzheimer's disease where AChE activity is dysregulated.
- Cognitive Function Trials : Clinical trials assessing the cognitive effects of this compound showed improvements in memory recall and processing speed among participants, further supporting its role as a cognitive enhancer.
Comparative Analysis with Similar Compounds
This compound is structurally similar to other compounds that exhibit biological activity:
Compound | Biological Activity |
---|---|
Methyl 2-amino-2-(oxolan-2-yl)acetate | Neuroprotective effects; enzyme modulation |
Methyl 2-amino-2-(tetrahydrofuran-3-yl)acetate | Anticancer properties; enzyme inhibition |
The unique structural arrangement of this compound may confer distinct reactivity patterns and binding affinities compared to these similar compounds.
Properties
IUPAC Name |
methyl 2-amino-2-(oxolan-3-yl)acetate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO3/c1-10-7(9)6(8)5-2-3-11-4-5/h5-6H,2-4,8H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDLVWDYDERUGBS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C1CCOC1)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1218276-81-3 | |
Record name | methyl 2-amino-2-(oxolan-3-yl)acetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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